8-Chloronaphthalene-1-thiol
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Overview
Description
8-Chloronaphthalene-1-thiol is an organosulfur compound with the molecular formula C10H7ClS It is a derivative of naphthalene, where a chlorine atom is substituted at the 8th position and a thiol group (-SH) is attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chloronaphthalene-1-thiol can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by thiolation. The chlorination step typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 8-chloronaphthalene is then reacted with thiourea in the presence of a base to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and thiolation processes. These methods are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 8-Chloronaphthalene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form naphthalene derivatives with reduced sulfur functionalities.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced sulfur derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
8-Chloronaphthalene-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 8-Chloronaphthalene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to the modulation of biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
1-Chloronaphthalene: Similar structure but lacks the thiol group, leading to different chemical properties and applications.
8-Bromonaphthalene-1-thiol: Similar to 8-Chloronaphthalene-1-thiol but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.
Naphthalene-1-thiol: Lacks the chlorine atom, resulting in different chemical behavior and applications.
Uniqueness: this compound is unique due to the presence of both chlorine and thiol groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
61209-66-3 |
---|---|
Molecular Formula |
C10H7ClS |
Molecular Weight |
194.68 g/mol |
IUPAC Name |
8-chloronaphthalene-1-thiol |
InChI |
InChI=1S/C10H7ClS/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H |
InChI Key |
YICMQGKNGMHCIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)C(=CC=C2)Cl |
Origin of Product |
United States |
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